molecular formula C16H13F3N2O2S B2609195 Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide CAS No. 1023497-26-8

Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide

Cat. No. B2609195
CAS RN: 1023497-26-8
M. Wt: 354.35
InChI Key: UYKGHTXZPMZNSS-UHFFFAOYSA-N
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Description

Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is a chemical compound with the CAS number 1023497-26-8 . It is used in various chemical applications .


Molecular Structure Analysis

The molecular structure of Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is complex, with several functional groups. It includes a phenyl group, a trifluoromethoxy group, and a formamide group .


Physical And Chemical Properties Analysis

Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide has a molecular formula of C16H13F3N2O2S. It has a complexity of 440, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

  • Crystallography and Molecular Structure Analysis : The compound has been used in studies to understand molecular conformations and crystal packing. For instance, the structural analysis of certain compounds revealed a specific molecular conformation resembling the letter L and featured intramolecular hydrogen bonds, providing insights into the molecular packing in the solid state through thioamide-N1-H⋯S1(thione) hydrogen bonds, phenyl- and methyl-C–H⋯π(phenyl) interactions (Yeo & Tiekink, 2019). Similarly, studies on N-[(Methylsulfanyl)methyl]benzamide provided insights into the dihedral angles between various molecular groups and the formation of intermolecular hydrogen bonds, showcasing its importance in understanding molecular interactions and packing (Khan et al., 2012).

  • Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has applications in synthesizing thieno[2,3-d]pyrimidine derivatives. The reaction of related compounds with formamide and various isothiocyanates leads to the formation of thieno[2,3-d]pyrimidine derivatives, hinting at its use in the synthesis of novel compounds with potential therapeutic applications (Abdelrazek, Mohamed, & Elsayed, 2008).

  • Synthesis of Tetrahydropyrimidine Derivatives : The synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides involves a three-component reaction with a catalyst, indicating its role in creating complex molecules potentially useful in pharmaceuticals (Gein, Zamaraeva, & Dmitriev, 2018).

  • Antitumor Activity : There's significant research interest in the compound's derivatives for their antitumor activity. Studies have shown that certain derivatives displayed potent anticancer activity against various human cancer cell lines, suggesting its potential role in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

  • Herbicidal Activities : The compound's derivatives have also been explored for their herbicidal activities. Although some studies indicated that certain derivatives showed no significant herbicidal activities, this line of research is crucial for developing new agricultural chemicals (Yuan-xiang, 2011).

Safety And Hazards

The specific safety and hazard information for Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for the use of Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide are not specified in the search results. Its potential uses would depend on its physical and chemical properties, as well as the needs of the chemical industry .

properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-5-11(9-13)10-20-15(24)21-14(22)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKGHTXZPMZNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide

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